molecular formula C21H17N3O2 B2824563 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 313275-15-9

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B2824563
CAS No.: 313275-15-9
M. Wt: 343.386
InChI Key: RUUNPPDJWQDWNK-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. This compound features a benzodiazole (benzimidazole) scaffold linked to a 3-methoxybenzamide group, a structural motif commonly investigated for its potential to interact with biologically relevant enzymes . Compounds with this core structure are frequently explored as potential inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The dual inhibition of sEH and FAAH is a modern polypharmacology approach for developing analgesics and anti-inflammatory agents, aiming to provide effective pain relief without the side effects associated with traditional opioids . The presence of the benzodiazole and methoxybenzamide groups in a single molecule makes this compound a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability . Researchers can utilize this compound to further investigate its mechanism of action, binding affinity, and potential therapeutic applications in preclinical research models. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUNPPDJWQDWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes under oxidative conditions. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps include the preparation of the intermediate Schiff base, followed by cyclization and purification using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The benzimidazole ring structure allows for strong binding to DNA and enzymes involved in cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several benzimidazole- and benzamide-based derivatives reported in the evidence. Key comparisons include:

Compound Core Structure Substituents Key Properties/Applications Reference
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-methoxybenzamide Benzimidazole-phenyl + benzamide 3-methoxy group on benzamide Hypothesized CNS penetration due to methoxy group; potential enzyme inhibition (inferred) N/A
Compounds 9a-9e () Benzimidazole-phenoxymethyl + triazole-thiazole acetamide Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on thiazole Demonstrated docking poses with enzymes (e.g., 9c binds similarly to acarbose)
3b, 3d () Imidazole-benzamide Ureido groups (e.g., 3,4-difluorophenyl, isopropyl) Enhanced solubility and hydrogen-bonding capacity due to polar ureido substituents
VU6012962 () Triazolyl-phenyl + trifluoromethoxy benzamide Trifluoromethoxy, cyclopropylmethoxy groups Orally bioavailable CNS penetrant; mGlu7 negative allosteric modulator
EP 3 532 474 B1 derivatives () Benzamide with triazolo-oxazine Halogens (F, Cl), trifluoropropyloxy groups Patented for therapeutic efficacy in CNS disorders; halogenation improves metabolic stability

Key Observations:

  • Methoxy vs. However, halogens (e.g., fluorine in ) often confer metabolic stability and stronger enzyme interactions via halogen bonding .
  • Heterocyclic Appendages: Compounds with triazole-thiazole acetamide chains () exhibit extended molecular footprints, likely influencing binding kinetics in enzyme pockets. In contrast, the target compound’s simpler benzimidazole-phenyl-benzamide structure may favor synthetic accessibility and reduced steric hindrance .
  • The CNS-penetrant mGlu7 modulator () further underscores the therapeutic relevance of benzamide scaffolds .

Physicochemical Properties

  • Melting Points and Solubility: Methoxy groups (as in the target compound) typically lower melting points compared to halogenated analogues (e.g., 9c in , m.p. >200°C) but improve solubility in organic solvents .
  • Spectroscopic Data: The target compound’s 1H NMR would show characteristic methoxy singlet (~δ 3.8 ppm) and benzimidazole aromatic protons (~δ 7.5–8.5 ppm), aligning with data in (e.g., 9f’s OCH3 at δ 55.11 ppm in 13C NMR) .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17N3O2
  • Molecular Weight : 305.35 g/mol

The biological activity of this compound has been linked to its interactions with various biological targets, particularly in cancer therapy. Research indicates that it may act as an inhibitor of specific kinases involved in tumor progression.

Key Mechanisms:

  • Kinase Inhibition : The compound has demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways associated with cancer proliferation.
  • Antiproliferative Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines.

Biological Activity Data

The following table summarizes the biological activity data of this compound against different cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.4
MCF7 (Breast Cancer)4.8
HeLa (Cervical Cancer)6.0

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of FGFRs : A study highlighted that derivatives of benzodiazole compounds exhibit potent inhibition against FGFRs, with IC50 values ranging from 0.9 to 69.1 nM for various derivatives, indicating a promising therapeutic target for treatment-resistant cancers .
  • Antitumor Activity : In vivo studies demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models, achieving tumor growth inhibition (TGI) rates exceeding 66% at optimal doses .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzodiazole derivatives has shown that modifications to the phenyl and methoxy groups can enhance biological activity, suggesting avenues for further development .

Q & A

(Basic) What are the critical steps in synthesizing N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide to optimize yield and purity?

Methodological Answer:
Synthesis requires careful optimization of reaction parameters:

  • Temperature and Solvent Selection : Reactions involving benzodiazole precursors (e.g., o-phenylenediamine) often require reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
  • Coupling Agents : Use of coupling reagents (e.g., EDCI/HOBt) ensures efficient amide bond formation between the benzodiazole and methoxybenzamide moieties .
  • By-Product Mitigation : Side reactions, such as over-alkylation or cyclization, are minimized by controlling stoichiometry and reaction time .
  • Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns or recrystallization from ethanol/water mixtures ensures ≥95% purity .

(Advanced) How can molecular docking and biophysical assays elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses of the compound to targets (e.g., kinases or GPCRs). The benzodiazole ring’s planar structure facilitates π-π stacking with aromatic residues, while the methoxy group may engage in hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (ka/kd) using immobilized targets reveals affinity (KD values in µM–nM range) .
  • Fluorescence Quenching : Titration experiments monitor changes in intrinsic fluorescence of the target protein upon compound binding, providing thermodynamic data .

(Basic) Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzodiazole aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water gradient) assesses purity, with UV detection at 254 nm .

(Advanced) How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50 vs. EC50) .
  • Solubility Limitations : Low aqueous solubility may reduce apparent activity; use of co-solvents (e.g., DMSO ≤0.1%) or nanoformulation improves bioavailability .
  • Metabolic Stability : Hepatic microsome assays identify rapid degradation pathways (e.g., demethylation of the methoxy group), guiding structural modifications .

(Advanced) How do structural modifications to the benzodiazole or methoxy groups affect pharmacokinetics and target engagement?

Methodological Answer:

  • Benzodiazole Modifications : Introducing electron-withdrawing groups (e.g., -F) enhances metabolic stability but may reduce membrane permeability .
  • Methoxy Group Replacement : Substituting -OCH3 with -CF3 improves lipophilicity (logP ↑) but could alter binding kinetics due to steric effects .
  • In Silico ADMET Predictors : Tools like SwissADME predict changes in absorption and toxicity profiles, guiding SAR optimization .

(Basic) What are common synthetic by-products, and how are they characterized?

Methodological Answer:

  • By-Products :
    • N-Acylation of unintended amines (e.g., residual o-phenylenediamine) forms dimeric impurities .
    • Over-oxidation of the benzodiazole ring generates sulfone derivatives .
  • Characterization :
    • LC-MS identifies by-product masses, while preparative TLC (silica gel, ethyl acetate/hexane) isolates them for structural analysis .

(Advanced) What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models : Target gene knockout in cell lines (e.g., CRISPR-Cas9) confirms on-target effects .
  • Chemical Proteomics : Activity-based protein profiling (ABPP) using a biotinylated analog identifies off-target interactions .
  • In Vivo Pharmacodynamics : Dose-response studies in rodent models correlate plasma concentrations (measured via LC-MS/MS) with efficacy .

(Basic) How is stability assessed under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 14 days, followed by HPLC analysis, identifies degradation products (e.g., hydrolysis of the amide bond) .
  • Solution Stability : PBS or cell culture media (pH 7.4) stability assessed over 24–72 hours at 37°C .

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